5-(Chloromethyl)-3-methyl-1-benzofuran
Description
Properties
Molecular Formula |
C10H9ClO |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-(chloromethyl)-3-methyl-1-benzofuran |
InChI |
InChI=1S/C10H9ClO/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,5H2,1H3 |
InChI Key |
GWPKCFYMJWTSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Preparation from Benzofuran Precursors
Research indicates that a common route involves initial synthesis of the benzofuran core, followed by functionalization at the 5-position.
Step 1: Synthesis of 3-methylbenzofuran via cyclization of appropriate phenolic compounds and α,β-unsaturated ketones.
Step 2: Introduction of chloromethyl group through nucleophilic substitution or electrophilic chloromethylation.
Step 3: Purification and isolation of the target compound.
Representative Reaction Table
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Benzofuran synthesis | 2-hydroxyphenyl ketone | Acidic cyclization | 80 | - |
| Chloromethylation | Chloromethyl methyl ether + ZnCl₂ | Reflux | 70 | - |
| Final purification | Chromatography | - | 65-75 | - |
Rearrangement and Functional Group Transformations
Rearrangement from Benzofuran Derivatives
Research demonstrates that benzofuran derivatives with suitable substituents can undergo rearrangement reactions, leading to chloromethyl derivatives under specific conditions.
- Starting from methylated benzofuran derivatives, treatment with N-chlorosuccinimide (NCS) in the presence of radical initiators can facilitate chloromethylation at the 5-position.
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| NCS | UV irradiation or heat | 55-65 |
Advanced Synthetic Routes and Novel Methods
Organocuprate-Mediated Couplings
Recent advances include the use of organocuprate reagents to couple halogenated benzofurans with suitable alkyl halides, enabling regioselective chloromethylation.
$$ \text{Halogenated benzofuran} + \text{Chloromethyl organocuprate} \rightarrow 5\text{-Chloromethyl-3-methyl-1-benzofuran} $$
- Yields are reported to be around 60-70%, with high regioselectivity.
- The method allows for further functionalization at the 5-position with various substituents.
Summary of Key Data
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-methyl-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, potassium thiocyanate, or primary amines under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include benzofuran aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted benzofurans.
Scientific Research Applications
5-(Chloromethyl)-3-methyl-1-benzofuran has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-methyl-1-benzofuran involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural differences between 5-(Chloromethyl)-3-methyl-1-benzofuran and related compounds:
Key Observations :
Physical and Chemical Properties
*Predicted using analogous structures. Notes:
Crystallographic and Structural Insights
- Dihedral Angles : In sulfonyl derivatives (e.g., ), dihedral angles between the benzofuran ring and substituent phenyl groups range from 77–81°, indicating near-orthogonal orientation to minimize steric hindrance.
- Intermolecular Interactions : π-π stacking (centroid distances: 3.6–3.8 Å) and C–H⋯O hydrogen bonding stabilize crystal packing in sulfonyl/sulfinyl analogs .
Biological Activity
5-(Chloromethyl)-3-methyl-1-benzofuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzofuran ring with a chloromethyl group at the 5-position and a methyl group at the 3-position. This structure imparts unique electronic and steric properties that enhance its reactivity and biological interactions. The chloromethyl group is particularly important as it can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Covalent Bond Formation : The chloromethyl group allows the compound to form covalent bonds with nucleophilic sites in proteins, which may inhibit enzyme activity or alter protein functions.
- Hydrophobic Interactions : The benzofuran moiety interacts with hydrophobic pockets in proteins, influencing their stability and biological activity.
- Oxidative Stress Modulation : The compound has been implicated in pathways involving oxidative stress, which can lead to cellular signaling changes and affect cell survival and proliferation.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit tumor growth in various cancer cell lines. It has demonstrated potential in targeting specific pathways involved in cancer progression, such as the AKT signaling pathway .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Its mechanism often involves the inhibition of key enzymes necessary for microbial growth .
- Enzyme Inhibition : As an inhibitor of enzymes like 5-lipoxygenase, this compound may prevent the metabolism of arachidonic acid to leukotrienes, which are involved in inflammatory responses .
Case Studies
- Anticancer Activity :
- Antimicrobial Testing :
Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(Chloromethyl)-3-methyl-1-benzofuran, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via electrophilic substitution or cyclization reactions. For example, oxidation of precursors like 5-fluoro-2-methyl-3-(3-methylphenylsulfanyl)-1-benzofuran using 3-chloroperoxybenzoic acid in dichloromethane at controlled temperatures (273 K) followed by purification via column chromatography (hexane/ethyl acetate) can yield derivatives with ~71% efficiency . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Monitoring intermediates via thin-layer chromatography (TLC) ensures purity.
Q. How can spectroscopic techniques (NMR, MS) and X-ray crystallography validate the structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) identifies substituent positions (e.g., methyl and chloromethyl groups via H and C shifts). Mass spectrometry (MS) confirms molecular weight. For crystallographic validation, single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths and dihedral angles (e.g., planar benzofuran rings with deviations <0.006 Å) . Hydrogen-bonding and π-π interactions in crystal packing can be analyzed using ORTEP-3 for graphical representation .
Advanced Research Questions
Q. How do crystallographic studies using SHELX software resolve structural ambiguities in halogenated benzofuran derivatives?
- Methodology : SHELXL refines disordered atoms or thermal parameters in X-ray data. For example, in 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran, SHELXL’s riding model (AFIX 137) optimizes methyl hydrogen positions, achieving R-factors <0.040 . Comparative analysis of isostructural analogues (e.g., bromo vs. chloro derivatives) identifies substituent effects on molecular planarity and stacking interactions .
Q. How can researchers reconcile contradictions in reported biological activities of benzofuran derivatives?
- Methodology : Systematic meta-analyses of structure-activity relationships (SARs) are critical. For instance, sulfonyl or sulfinyl groups at the 3-position enhance antibacterial activity, while chloromethyl groups may reduce solubility, affecting bioavailability . Dose-response assays under standardized conditions (e.g., MIC values for antimicrobial studies) and comparative pharmacokinetic profiling (e.g., hepatic metabolism rates) clarify discrepancies .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzyme active sites). For example, the chloromethyl group’s electrophilicity facilitates SN2 reactions with thiols, which can be modeled using Gaussian09 with B3LYP/6-31G(d) basis sets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
